
(2E)-4-methylpenta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-methylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-methylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where an alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a suitable electrophile to form the desired product . Another method involves the use of cyanide ion displacement followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(2E)-4-methylpenta-2,4-dienoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2E)-4-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can act on cell membranes and mitochondria, leading to changes in membrane permeability and energy metabolism . These interactions can result in various biological effects, such as antimicrobial activity and inhibition of enzyme function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2E)-4-methylpenta-2,4-dienoic acid include other conjugated dienes and carboxylic acids, such as (2E,4E)-decadienoic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(2E)-4-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b4-3+ |
Clé InChI |
VVHRGZKMNAOETC-ONEGZZNKSA-N |
SMILES isomérique |
CC(=C)/C=C/C(=O)O |
SMILES canonique |
CC(=C)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


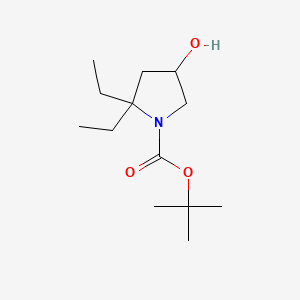
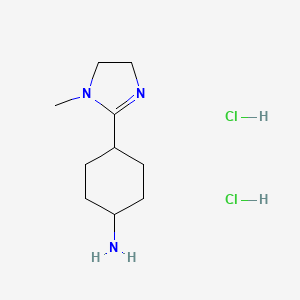
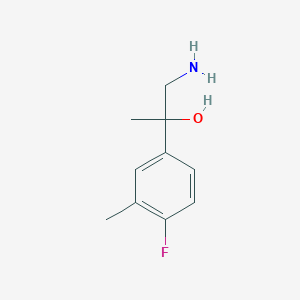
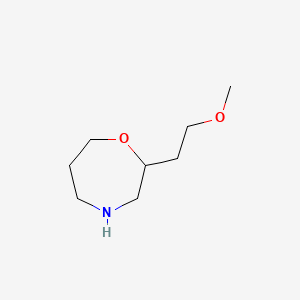
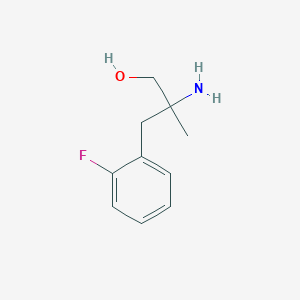

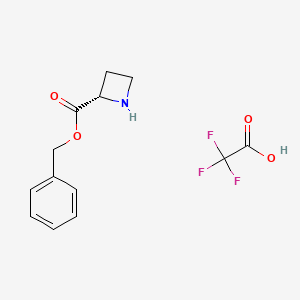


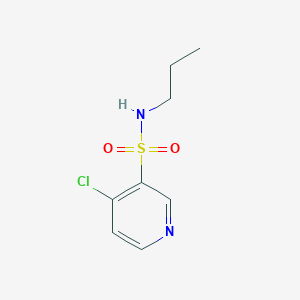

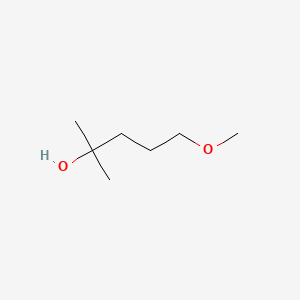
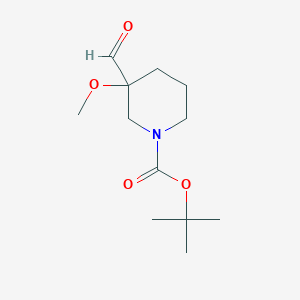
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
